(Z)-2,5-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride
Description
This compound is a thiazole-derived organic molecule featuring a morpholine substituent, a dimethylaniline group, and a hydrochloride salt. The (Z)-configuration indicates the spatial arrangement of substituents around the central imine bond. Its structural complexity arises from the fused morpholinothiazole core, which contributes to unique electronic and steric properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS.ClH/c1-12-4-5-13(2)15(10-12)17-16-19(14(3)11-21-16)18-6-8-20-9-7-18;/h4-5,10-11H,6-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBUOVBXNXUECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C2N(C(=CS2)C)N3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2,5-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a compound that has garnered interest due to its potential biological activities. This article presents an overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H16ClN3OS
- Molecular Weight : 287.81 g/mol
- CAS Number : 10979489
The compound features a morpholinothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole and morpholine rings have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that these compounds could induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known to exhibit broad-spectrum antibacterial effects. In vitro studies have shown that this compound displays inhibitory effects against both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve the disruption of bacterial cell wall synthesis.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, thereby inhibiting cell division.
- Antibacterial Mechanism : The thiazole ring contributes to the compound's ability to interfere with bacterial metabolic processes.
Case Studies
- Study on Cancer Cell Lines : A study involving various cancer cell lines (e.g., MCF-7 and HeLa) showed that this compound reduced cell viability significantly at concentrations as low as 10 µM. The IC50 values were determined to be around 15 µM for MCF-7 cells .
- Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Preliminary studies suggest that compounds with similar structures to (Z)-2,5-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride may exhibit significant anticancer properties. For instance, compounds containing thiazole and morpholine groups have shown efficacy against various cancer cell lines in vitro. Specific assays conducted by the National Cancer Institute (NCI) have indicated that these compounds can inhibit tumor cell growth effectively.
2. Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The thiazole ring is often associated with antimicrobial properties, making this compound a candidate for further exploration in this area .
3. Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Interaction studies can reveal binding affinities and modes of action that are essential for drug design and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural, synthetic, and functional aspects of the target compound with related heterocyclic systems, based on general trends observed in the evidence.
Structural Analogues
2.1.1 3-Chloro-N-phenyl-phthalimide ()
- Core Structure : Contains a phthalimide scaffold with a chloro substituent and phenyl group.
- Key Differences: Unlike the target compound, this lacks a thiazole or morpholine moiety. Its planar aromatic system contrasts with the non-planar, sterically hindered morpholinothiazole core of the target molecule.
- Applications : Used in polymer synthesis (e.g., polyimides), highlighting the role of substituents in material science .
2.1.2 3-Benzylidene Phthalide Derivatives ()
- Core Structure : Features a phthalide fused with benzylidene and oxadiazole groups.
- Key Differences: The target compound’s morpholinothiazole system introduces greater conformational flexibility compared to the rigid phthalide-oxadiazole framework.
Functional and Electronic Properties
- Electron-Donating Effects : The morpholine group in the target compound may enhance solubility and electron density at the thiazole ring, contrasting with the electron-withdrawing chloro group in 3-chloro-N-phenyl-phthalimide .
- Biological Relevance : Thiazoles (as in the target compound) are often associated with antimicrobial or kinase-inhibitory activity, while phthalimides () are linked to polymer chemistry .
Crystallographic and Validation Considerations ()
- Structural Analysis: Programs like SHELX are critical for resolving complex structures, including those with stereochemical features (e.g., the (Z)-configuration).
- Validation Challenges : The compound’s hydrochloride salt and flexible morpholine group could introduce disorder in crystal structures, requiring advanced refinement techniques compared to simpler analogues like 3-chloro-N-phenyl-phthalimide .
Data Tables
Table 1: Structural Comparison of Heterocyclic Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
